molecular formula C7H7FO2 B8135060 3-Fluoro-5-(methoxy-d3)phenol

3-Fluoro-5-(methoxy-d3)phenol

Cat. No.: B8135060
M. Wt: 145.15 g/mol
InChI Key: CHSGINYGAPVVLG-FIBGUPNXSA-N
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Description

3-Fluoro-5-(methoxy-d3)phenol is a deuterated aromatic compound featuring a fluorine substituent at the 3-position and a deuterated methoxy group (-OCD₃) at the 5-position of the phenol ring. The incorporation of deuterium in the methoxy group is strategically significant, as deuteration is known to enhance metabolic stability and reduce susceptibility to oxidative degradation in pharmaceutical intermediates . The compound’s molecular formula is inferred as C₇H₅D₃F O₂, with a molecular weight of approximately 142.14 g/mol (based on isotopic substitution effects) .

Properties

IUPAC Name

3-fluoro-5-(trideuteriomethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSGINYGAPVVLG-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methoxy-d3)phenol typically involves the introduction of a fluorine atom and a trideuteriomethoxy group onto a phenol ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methoxy-d3)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

3-Fluoro-5-(methoxy-d3)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxy-d3)phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trideuteriomethoxy group can influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-Fluoro-5-(methoxy-d3)phenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₇H₅D₃F O₂ ~142.14 -OCD₃ (deuterated methoxy), -F Enhanced metabolic stability; isotopic labeling applications
3-Fluoro-5-(trifluoromethyl)phenol C₇H₄F₄O 180.10 -CF₃ (trifluoromethyl), -F High acidity (pKa ~6.5); agrochemical intermediates
3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol C₉H₅F₄O₂ 226.13 -OCH₂CF₃ (trifluoroethoxy), -F Lipophilic; potential CNS drug candidate
3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol C₁₂H₁₅F O₂S 242.31 -SMe-containing oxane ring, -F Increased lipophilicity; antimicrobial research
3-(Difluoromethyl)-5-fluorophenol C₇H₅F₃O 162.11 -CHF₂ (difluoromethyl), -F Moderate acidity; fluorinated building block
3-(3-Chloro-5-fluorophenyl)phenol C₁₂H₈ClF O 222.65 -Cl (chloro), -F on adjacent ring Steric hindrance; pesticide intermediates

Structural and Electronic Effects

  • Deuterated Methoxy (-OCD₃): The deuterium substitution in this compound reduces metabolic dealkylation rates compared to non-deuterated analogs, a critical feature in drug design to prolong half-life .
  • Trifluoromethyl (-CF₃): In 3-Fluoro-5-(trifluoromethyl)phenol, the strong electron-withdrawing effect of -CF₃ lowers the phenol’s pKa (~6.5), enhancing solubility in polar solvents and reactivity in nucleophilic substitutions .
  • Trifluoroethoxy (-OCH₂CF₃): This substituent increases hydrophobicity, making 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol suitable for blood-brain barrier penetration in CNS-targeted therapies .

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